1-(3,4-dimethylphenyl)-3-{[4-(phenylsulfanyl)oxan-4-yl]methyl}urea
Description
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[(4-phenylsulfanyloxan-4-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2S/c1-16-8-9-18(14-17(16)2)23-20(24)22-15-21(10-12-25-13-11-21)26-19-6-4-3-5-7-19/h3-9,14H,10-13,15H2,1-2H3,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPPUAFRNBUHACN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC2(CCOCC2)SC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethylphenyl)-3-{[4-(phenylsulfanyl)oxan-4-yl]methyl}urea typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the phenylthio-substituted tetrahydropyran ring: This step involves the reaction of a suitable tetrahydropyran precursor with a phenylthiol reagent under acidic or basic conditions.
Attachment of the dimethylphenyl group: The dimethylphenyl group can be introduced through a Friedel-Crafts alkylation reaction using a dimethylbenzene derivative and a suitable electrophile.
Urea formation: The final step involves the reaction of the intermediate compound with an isocyanate reagent to form the urea moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dimethylphenyl)-3-{[4-(phenylsulfanyl)oxan-4-yl]methyl}urea can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The urea moiety can be reduced to form amines using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, halogens (chlorine, bromine)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro compounds, halogenated compounds
Scientific Research Applications
Medicinal Chemistry
1-(3,4-dimethylphenyl)-3-{[4-(phenylsulfanyl)oxan-4-yl]methyl}urea is being investigated for its role as a pharmaceutical agent. Its design allows for modifications that can lead to derivatives with improved efficacy and reduced side effects.
- Anticancer Activity : Preliminary studies have indicated that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. Research focusing on the mechanism of action could reveal insights into how this compound may inhibit tumor growth or induce apoptosis in cancer cells.
- Antimicrobial Properties : The presence of sulfur in the phenylsulfanyl group suggests potential antimicrobial activity. Compounds with similar functionalities have shown effectiveness against various bacterial strains, warranting investigation into this compound's efficacy against pathogens.
Drug Development
The compound's ability to act as a scaffold for drug development is significant. Its unique structure allows it to be modified to enhance bioavailability and target specificity.
- Lead Compound : As a lead compound, it could serve as a basis for synthesizing new drugs aimed at specific diseases. Structure-activity relationship (SAR) studies can help identify which modifications yield the most potent derivatives.
- Formulation Studies : Research into the formulation of this compound for oral or injectable delivery systems is essential. Its solubility and stability in various formulations will determine its feasibility as a therapeutic agent.
Case Study 1: Anticancer Activity
A study examining similar urea derivatives found that modifications at the phenyl group significantly influenced cytotoxicity against breast cancer cells. The research indicated that introducing electron-withdrawing groups enhanced the compound's potency, suggesting that this compound could be optimized similarly.
Case Study 2: Antimicrobial Efficacy
Research on related compounds demonstrated promising results against Gram-positive bacteria. In vitro assays showed that specific structural modifications led to increased activity against Staphylococcus aureus, indicating that further exploration of this compound could yield effective antimicrobial agents.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethylphenyl)-3-{[4-(phenylsulfanyl)oxan-4-yl]methyl}urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
1-[(3,4-Dimethoxyphenyl)methyl]-3-{[4-(Thiomorpholin-4-yl)oxan-4-yl]methyl}urea (BK49455)
- Structure : Shares the urea core and oxane ring but replaces the phenylsulfanyl group with a thiomorpholine moiety and the 3,4-dimethylphenyl group with a 3,4-dimethoxyphenylmethyl group .
- Sulfur Placement: Thiomorpholine introduces a secondary amine and sulfur atom within a six-membered ring, whereas phenylsulfanyl provides a bulkier aromatic substituent.
- Molecular Weight : 409.54 g/mol vs. the target compound’s theoretical molecular weight (~413.5 g/mol, assuming C₂₁H₂₅N₃O₂S).
Pyrazoline Derivatives with Aryl Substituents
Three pyrazoline analogs from Molecules (2011) share the 3,4-dimethylphenyl group but differ in core structure and substituents :
| Compound Name | Core Structure | Rf Value (Petroleum Ether:EtOAc 4:1) | Melting Point (°C) | Key Substituents |
|---|---|---|---|---|
| 1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-butyloxyphenyl)-2-pyrazoline | Pyrazoline | 0.87 | 126–130 | 4-Butyloxyphenyl |
| 1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-pentyloxyphenyl)-2-pyrazoline | Pyrazoline | 0.89 | 121–125 | 4-Pentyloxyphenyl |
| 1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-heptanoyloxyphenyl)-2-pyrazoline | Pyrazoline | 0.89 | 121–125 | 4-Heptanoyloxyphenyl |
Key Observations:
Alkyloxy Chain Impact : Longer alkyl chains (e.g., pentyloxy vs. butyloxy) reduced melting points slightly (121–125°C vs. 126–130°C), suggesting increased molecular flexibility .
Rf Values : Higher Rf values (0.87–0.89) correlate with increased lipophilicity from alkyl/aryl substituents.
Structural Divergence : Unlike the urea-based target compound, pyrazolines feature a five-membered heterocyclic ring, which may confer distinct electronic and steric properties.
Imidazolidine Dione Derivatives (BK49010)
3-Cyclopropyl-1-[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione
- Structure : Contains an imidazolidine dione core with a thiazole-carbonyl-piperidine moiety .
- Comparison :
- Core Heterocycles : The imidazolidine dione lacks the urea group but shares sulfur-containing substituents (thiazole vs. phenylsulfanyl).
- Molecular Weight : 410.49 g/mol, comparable to the target compound’s estimated weight.
Biological Activity
1-(3,4-Dimethylphenyl)-3-{[4-(phenylsulfanyl)oxan-4-yl]methyl}urea is a compound of interest due to its potential biological activities, particularly in therapeutic applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure features a urea moiety linked to a dimethylphenyl group and a phenylsulfanyl oxan group. This unique combination of functional groups suggests potential interactions with various biological targets.
Research indicates that compounds similar to this compound may exhibit biological activity through several mechanisms:
- Inhibition of Enzymatic Activity : Many urea derivatives act as enzyme inhibitors. For instance, they may inhibit xanthine oxidase, an enzyme involved in purine metabolism, which is relevant in conditions like gout and hyperuricemia.
- Antioxidant Activity : The presence of aromatic rings in the structure may contribute to antioxidant properties, potentially reducing oxidative stress within cells.
- Anti-inflammatory Effects : Similar compounds have shown promise in modulating inflammatory pathways, possibly through inhibition of cyclooxygenase (COX) enzymes.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activities of this compound and related derivatives.
Case Studies
- Case Study on Gout Treatment : A study investigating xanthine oxidase inhibitors found that compounds structurally similar to this compound effectively reduced uric acid levels in animal models of gout. This suggests potential therapeutic applications for managing hyperuricemia.
- Inflammation and Pain Management : Another case study evaluated the anti-inflammatory effects of related compounds in models of arthritis. The results indicated a significant decrease in inflammation markers, supporting the potential use of these compounds in pain management therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
